2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
CAS No.: 1252862-12-6
Cat. No.: VC11959371
Molecular Formula: C20H23N3O3S
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252862-12-6 |
|---|---|
| Molecular Formula | C20H23N3O3S |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H23N3O3S/c1-3-4-10-22-19(25)18-16(9-11-27-18)23(20(22)26)13-17(24)21-12-15-7-5-14(2)6-8-15/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,21,24) |
| Standard InChI Key | KXWXTLXLUZCSEI-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)C |
| Canonical SMILES | CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)C |
Introduction
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide belongs to a class of heterocyclic compounds containing a thienopyrimidine core. These compounds are of significant interest due to their potential biological activities, including anti-inflammatory and anticancer properties. This article explores the synthesis, structure, and potential applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general steps include:
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Formation of the Thienopyrimidine Core:
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Cyclization reactions involving thiophene derivatives and urea or guanidine derivatives.
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Substitution at Position 3:
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Introduction of the butyl group using alkylation methods.
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Amide Formation:
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Coupling of the thienopyrimidine derivative with 4-methylbenzylamine using acetic anhydride or similar reagents.
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These steps are optimized for high yields and purity, monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
Characterization
The compound's identity and purity are confirmed through advanced analytical techniques:
| Technique | Purpose |
|---|---|
| 1H NMR & 13C NMR | Determines the chemical environment of protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Identifies functional groups based on characteristic vibrations. |
For example:
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The amide group shows a strong absorption band around 1650 cm⁻¹ in IR spectra.
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NMR spectra reveal signals corresponding to aromatic protons and aliphatic chains.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit pharmacological activities:
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Anti-inflammatory Potential:
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Molecular docking studies indicate possible inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Properties:
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The thienopyrimidine scaffold is known to interact with DNA or protein kinases involved in cancer cell proliferation.
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Further experimental validation is required to confirm these activities for this specific compound.
Applications
Due to its structural features, this compound has potential applications in:
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Drug discovery as a lead molecule for anti-inflammatory or anticancer agents.
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Material science for designing heterocyclic-based functional materials.
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